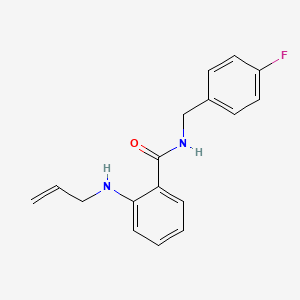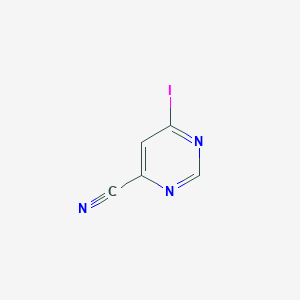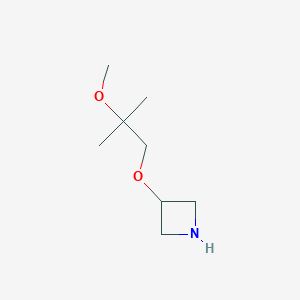
2-(Allylamino)-N-(4-fluorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features an allylamino group and a 4-fluorobenzyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide typically involves the following steps:
Formation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using sodium borohydride in the presence of a transition metal catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group could yield N-oxide derivatives, while reduction could yield primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Allylamino)-N-(4-fluorobenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the allylamino and benzamide moieties.
N-(4-Fluorobenzyl)benzamide: This compound lacks the allylamino group but shares the benzamide and fluorobenzyl groups.
Uniqueness
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-fluorobenzyl groups, which can provide distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C17H17FN2O |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21) |
Clave InChI |
SDEISMNKFBMFFU-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)


![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)








